1,2,4-Butanetriol
Overview
Description
Microbial Synthesis of 1,2,4-Butanetriol
The microbial synthesis of 1,2,4-butanetriol (BT) is a significant advancement in producing this energetic material precursor. Traditional methods, such as the chemical synthesis from petroleum-based feedstocks, have been supplemented by microbial routes that offer milder reaction conditions and utilize renewable resources. For instance, the oxidation of d-xylose by Pseudomonas fragi followed by catalysis with Escherichia coli strains has been established to produce d- and l-1,2,4-butanetriol with yields up to 35% . Additionally, a novel biosynthetic pathway from malate has been designed, enabling the production of BT from glucose, which is a more cost-effective substrate .
Molecular Structure Analysis
The molecular structure of BT-related compounds has been studied, such as the crystal structure of 1,4-Bis(p-bromophenoxy) butane, which exhibits a gauche-trans-gauche conformation in the methylene chain . Although this compound is not BT itself, the analysis of related structures helps in understanding the physical properties and potential reactivity of similar compounds.
Chemical Reactions Analysis
BT serves as a precursor for various chemical reactions. For example, 1,4-butanediol, a related compound, can act as a reducing agent in transfer hydrogenation reactions, delivering hydrogen to ketones, imines, and alkenes . Moreover, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide has been used for selective bromination reactions, showcasing the versatility of butane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of BT are influenced by its molecular structure, which consists of a four-carbon chain with hydroxyl groups at the 1, 2, and 4 positions. These hydroxyl groups contribute to its solubility in water and reactivity in chemical synthesis. The biotechnological production of BT from renewable biomass, such as xylose, has been optimized to improve yields and reduce by-products, indicating the potential for sustainable industrial-scale production .
Case Studies and Further Developments
Several case studies have demonstrated the feasibility of producing BT from various substrates. Saccharomyces cerevisiae has been engineered to produce BT from xylose through metabolic engineering involving the overexpression of specific enzymes and enhancement of Fe uptake . E. coli strains have been modified to improve BT production by deleting competing pathways and fine-tuning enzyme expression . These studies highlight the potential for microbial production of BT to meet industrial demands.
Scientific Research Applications
Biosynthesis and Production
Biosynthetic Pathway from Glucose : A novel biosynthetic pathway for 1,2,4-butanetriol (BT) from malate, using glucose as a substrate, was developed. This pathway involved six sequential enzymatic reactions and was successfully implemented in E. coli, demonstrating the production of BT from glucose (Li, Cai, Li, & Zhang, 2014).
Direct Bioconversion from D-Xylose : Engineered Escherichia coli has been used for the direct production of BT from d-xylose. This method involved constructing a pathway that converted d-xylose to BT and resulted in a notable yield of 0.88 g L−1 BT from 10 g L−1 d-xylose (Valdehuesa et al., 2014).
Production Using Saccharomyces cerevisiae : Saccharomyces cerevisiae was engineered to produce BT by overexpressing specific enzymes, leading to a yield of 1.7 g/L of BT from 10 g/L xylose. This study also successfully produced BT from rice straw hydrolysate (Bamba et al., 2019).
E. coli Engineered for BT Production : An engineered strain of E. coli was developed to produce BT from xylose, a major component of lignocellulosic biomass. This approach used a combination of enzymes from different sources, resulting in the efficient conversion of xylose to BT (Cao et al., 2015).
Chemical and Physical Analysis
High-Performance Liquid Chromatography Analysis : A study focused on the chromatographic separation condition of 1,2,4-butanetriol using high-performance liquid chromatography (HPLC), demonstrating its suitability for analyzing substances with strong polarity like BT (Lin, 2001).
Microbial Synthesis of BT : Research explored microbial synthesis routes for BT, focusing on creating biosynthetic pathways that do not naturally exist. This approach provided an alternative to traditional chemical synthesis, using organisms like Pseudomonas fragi and Escherichia coli (Niu, Molefe, & Frost, 2003).
Optimization and Engineering
Optimization in Saccharomyces cerevisiae : The BT yield in Saccharomyces cerevisiae was improved through genetic engineering, focusing on balancing the NADH/NADPH ratio. This optimization resulted in a BT titer of 6.6 g/L under specific feeding conditions (Yukawa et al., 2020).
D-1,2,4-Butanetriol Biosynthesis from D-Xylose : Escherichia coli was metabolically engineered to synthesize D-1,2,4-butanetriol directly using D-xylose as a precursor, achieving a significant titer under optimized conditions (Pengfei et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butane-1,2,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044416 | |
Record name | 1,2,4-Butanetriol | |
Source | EPA DSSTox | |
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Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid, miscible in water; [MSDSonline] | |
Record name | 1,2,4-Butanetriol | |
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Product Name |
1,2,4-Butanetriol | |
CAS RN |
3068-00-6 | |
Record name | 1,2,4-Butanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3068-00-6 | |
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Record name | 1,3,4-Butanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxyerythritol | |
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Record name | 1,2,4-Butanetriol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2,4-Butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,2,4-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,4-BUTANETRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK798C370H | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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